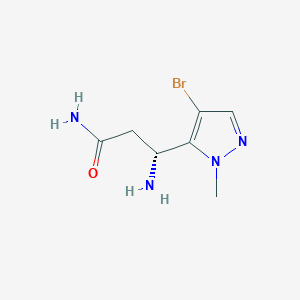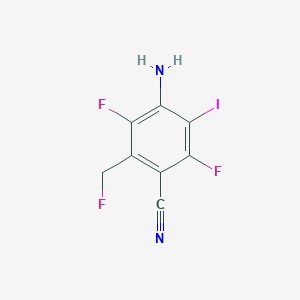![molecular formula C11H15FN2O B13086680 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide is a chemical compound with the molecular formula C11H15FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features an amino group, a fluorophenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide typically involves the reaction of 4-fluoroacetophenone with ammonia and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in research and industry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.
Applications De Recherche Scientifique
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Propionamide: A monocarboxylic acid amide obtained by the formal condensation of propionic acid with ammonia.
Fentanyl Analogues: Compounds such as 2-fluoroacrylfentanyl and 2-fluorobutyrfentanyl share structural similarities with 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15FN2O |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15FN2O/c1-7(13)11(15)14-8(2)9-3-5-10(12)6-4-9/h3-8H,13H2,1-2H3,(H,14,15)/t7?,8-/m0/s1 |
Clé InChI |
XBQPGKREUKFCAL-MQWKRIRWSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)F)NC(=O)C(C)N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)


![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)


![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)




![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
